molecular formula C14H17N3O2S B7463408 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide

4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide

Cat. No. B7463408
M. Wt: 291.37 g/mol
InChI Key: PNJDMVQXWWBYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide, also known as PZM21, is a compound that has been recently discovered as a potential analgesic drug. The compound is a selective agonist of the μ-opioid receptor and has shown promising results in preclinical studies.

Mechanism of Action

4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide binds to the μ-opioid receptor and activates signaling pathways that lead to the inhibition of pain transmission. The compound has been shown to produce analgesia without the adverse effects associated with traditional opioid drugs, such as respiratory depression and addiction.
Biochemical and Physiological Effects
This compound has been shown to produce analgesia in mouse models of acute and chronic pain. The compound has also been shown to have a longer duration of action and greater potency than morphine. This compound does not produce the adverse effects associated with traditional opioid drugs, such as respiratory depression and addiction.

Advantages and Limitations for Lab Experiments

One advantage of 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide is its selectivity for the μ-opioid receptor, which allows for targeted analgesia without the adverse effects associated with traditional opioid drugs. However, this compound is a relatively new compound and its safety and efficacy in humans have not yet been established. Additionally, the synthesis of this compound is complex and may be difficult to reproduce in a laboratory setting.

Future Directions

Future research on 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide should focus on establishing its safety and efficacy in humans. Additionally, further studies on the mechanism of action of this compound may lead to the development of new analgesic drugs with improved safety and efficacy. Other potential applications of this compound include the treatment of addiction and depression.

Synthesis Methods

The synthesis of 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide involves the reaction of 2-bromo-4-nitrobenzenesulfonamide with 2-pyrazinecarboxylic acid, followed by reduction of the nitro group with zinc and ammonium chloride in ethanol. The resulting compound is then reacted with 2-bromo-1-butene in the presence of potassium carbonate to yield this compound.

Scientific Research Applications

4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide has been extensively studied in preclinical models, including in vitro and in vivo assays. The compound has shown high selectivity for the μ-opioid receptor, with little to no activity at other opioid receptors. This compound has also been shown to have a longer duration of action and greater potency than morphine in mouse models of acute and chronic pain.

properties

IUPAC Name

4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-3-11(2)12-4-6-13(7-5-12)20(18,19)17-14-10-15-8-9-16-14/h4-11H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJDMVQXWWBYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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